3-Nitrophenyl (4-methylphenoxy)acetate
Description
3-Nitrophenyl (4-methylphenoxy)acetate is an aromatic ester featuring a 3-nitrophenyl group and a 4-methylphenoxy moiety linked to an acetate backbone. Such esters are commonly employed as intermediates in organic synthesis, particularly for pharmaceuticals and agrochemicals .
Properties
Molecular Formula |
C15H13NO5 |
|---|---|
Molecular Weight |
287.27 g/mol |
IUPAC Name |
(3-nitrophenyl) 2-(4-methylphenoxy)acetate |
InChI |
InChI=1S/C15H13NO5/c1-11-5-7-13(8-6-11)20-10-15(17)21-14-4-2-3-12(9-14)16(18)19/h2-9H,10H2,1H3 |
InChI Key |
AJXPRSNBEDMHRR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)OC2=CC=CC(=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Nitrophenyl (4-methylphenoxy)acetate typically involves the esterification of 3-nitrophenol with 4-methylphenoxyacetic acid. This reaction can be catalyzed by acid or base catalysts under controlled temperature conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
3-Nitrophenyl (4-methylphenoxy)acetate undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used for reduction.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted phenoxyacetates depending on the nucleophile used.
Scientific Research Applications
3-Nitrophenyl (4-methylphenoxy)acetate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and anti-tumor properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of plastics, adhesives, and coatings due to its thermal stability and flame-retardant properties
Mechanism of Action
The mechanism of action of 3-Nitrophenyl (4-methylphenoxy)acetate involves its interaction with specific molecular targets and pathways. The nitrophenyl group can undergo redox reactions, influencing cellular oxidative stress pathways. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis highlight key differences and similarities between 3-nitrophenyl (4-methylphenoxy)acetate and related esters, focusing on substituent effects, physicochemical properties, and applications.
Table 1: Structural and Functional Comparison
Key Observations:
Substituent Position and Electronic Effects: The meta-nitro group in 3-nitrophenyl derivatives (e.g., Methyl (3-nitrophenyl)acetate) enhances electrophilic aromatic substitution reactivity compared to ortho-nitro analogs (e.g., 3-Methyl-2-nitrophenyl acetate), where steric hindrance may dominate .
Solubility and Polarity: Esters with amino groups (e.g., (S)-Methyl 2-amino-2-(3-nitrophenyl)acetate) exhibit higher polarity, improving solubility in polar solvents like ethanol or DMSO, whereas purely aromatic esters (e.g., Methyl (3-nitrophenyl)acetate) are more hydrophobic .
Synthetic Utility: Nitroaromatic esters are widely used as intermediates. For example, Methyl (3-nitrophenyl)acetate is a precursor in Hantzsch pyrimidine synthesis (), while amino-substituted variants enable chiral drug development . The fluoro-nitro combination in Methyl 2-(3-fluoro-4-nitrophenyl)acetate may facilitate regioselective substitutions in medicinal chemistry due to synergistic electronic effects .
Crystallographic and Stability Considerations :
- Compounds like Ethyl 2-(3-nitrophenyl)acetate () form stable 3D networks via hydrogen bonding and π–π interactions, suggesting that analogs like the target compound may exhibit similar crystallinity, impacting purification and formulation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
